molecular formula C9H17FN2O2 B2561011 Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate CAS No. 1785096-16-3

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B2561011
CAS No.: 1785096-16-3
M. Wt: 204.245
InChI Key: ZRCSFEXQDNGDSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, methyl-substituted azetidines, and various substituted azetidines depending on the nucleophile used .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is unique due to the presence of both an amino group and a fluoromethyl group at the 3-position of the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSFEXQDNGDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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